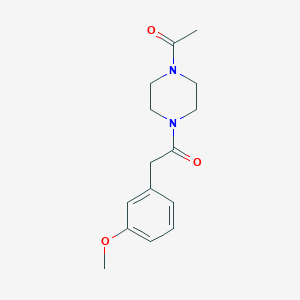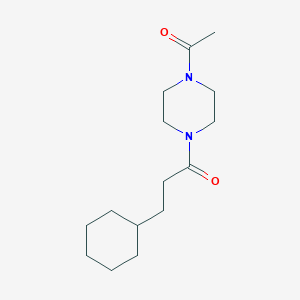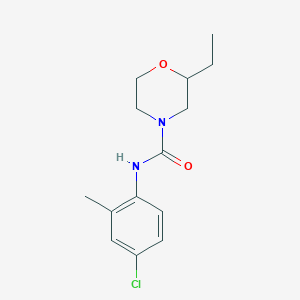
N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide, also known as CE-123, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CE-123 belongs to the class of morpholine derivatives and has been shown to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide is not fully understood. However, it has been proposed that N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide acts by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide has been found to reduce myocardial infarction and improve cardiac function by modulating various enzymes and signaling pathways.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide has several advantages for lab experiments. It is a novel compound that exhibits promising pharmacological properties and has been extensively studied for its potential therapeutic applications. N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide is also relatively easy to synthesize and purify. However, there are some limitations to using N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide in lab experiments. One limitation is that the exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the potential side effects of N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide are not fully known, which can pose a risk to researchers.
未来方向
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide. One direction is to further investigate the mechanism of action of N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide and its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. Another direction is to study the potential side effects of N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide and its safety profile. Additionally, future research could focus on developing more efficient synthesis methods for N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide and optimizing its pharmacological properties. Overall, N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide is a promising compound that has the potential to be a valuable tool for scientific research and therapeutic applications.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide involves the reaction of 4-chloro-2-methylphenyl isocyanate with 2-ethylmorpholine-4-carboxylic acid in the presence of a suitable solvent and catalyst. The resulting product is purified through various techniques such as recrystallization and chromatography.
科学研究应用
N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide has also been found to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-12-9-17(6-7-19-12)14(18)16-13-5-4-11(15)8-10(13)2/h4-5,8,12H,3,6-7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULDANNZZCLMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-ethylmorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

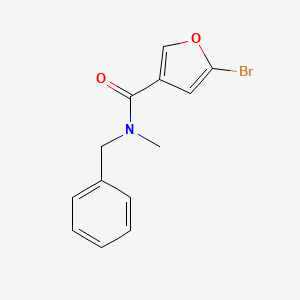

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

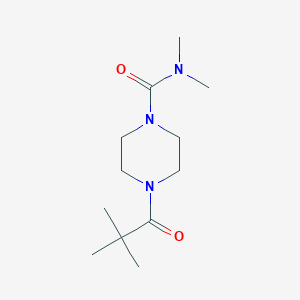
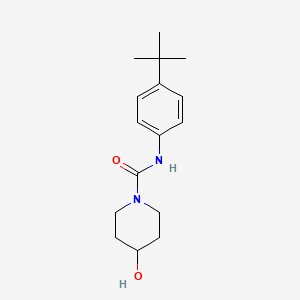
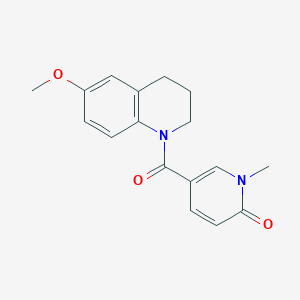
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
